molecular formula C19H23N3O2 B1243705 Terezine D

Terezine D

Cat. No.: B1243705
M. Wt: 325.4 g/mol
InChI Key: IHJVJWQYVQWURS-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terezine D is a natural product isolated from endophytic fungi, recognized for its potential in pharmacological and anticancer research . Research indicates that this compound and its analog, Terezine E, exhibit cytotoxic activities against a panel of human cancer cell lines, including ductal breast epithelial tumor (T47D), hepatocarcinoma (HepG2), and colorectal carcinoma (HCT-116) cells . These compounds are secondary metabolites, a class known for its diverse biological activities, making this compound a compound of interest for studying basic biological processes and exploring new therapeutic targets . Its mechanism of action, while not fully elucidated, may be related to its binding affinity to key protein targets like histone deacetylase, as suggested by molecular docking studies on its structural analog . This product is intended for use in fundamental laboratory research, such as in vitro bioactivity screening, assay development, and investigative toxicology . This compound is supplied with comprehensive quality control and is strictly labeled For Research Use Only. It is not intended for use in diagnostic procedures, drug delivery, or any form of human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

(3S,6S)-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione

InChI

InChI=1S/C19H23N3O2/c1-11(2)7-8-13-5-4-6-15-14(10-20-17(13)15)9-16-19(24)21-12(3)18(23)22-16/h4-7,10,12,16,20H,8-9H2,1-3H3,(H,21,24)(H,22,23)/t12-,16-/m0/s1

InChI Key

IHJVJWQYVQWURS-LRDDRELGSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C

Synonyms

terezine D

Origin of Product

United States

Methodological Frameworks for Investigating Terezine D

Strategies for Isolation and Purification of Terezine D from Diverse Biological Sources

This compound has been isolated from fungal sources. It was first found in the coprophilous fungus Sporormiella teretispora. Another source identified is Paecilomyces cinnamomeus BCC 9616. This compound has also been detected as a shunt metabolite in Aspergillus fumigatus mutants.

Isolation and purification strategies typically involve chromatographic techniques. For instance, Terezines A-D, including this compound, were isolated from liquid cultures of the coprophilous fungus Sporormiella teretispora by preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). These methods are standard for separating and purifying natural products from complex biological extracts.

Advanced Methodologies for Structural Elucidation of this compound and its Analogues

Structural elucidation of this compound and its analogues relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data are crucial for determining the planar structure and molecular formula.

For instance, the structures of Terezines A-D were determined on the basis of NMR and MS data. Advanced techniques, such as X-ray crystallographic analysis and Mosher's method, are employed to establish the absolute configurations of stereocenters within the molecules. Quantum ECD and 13C NMR calculations can also support structural assignments, particularly for determining absolute configurations.

Analogues of this compound, such as those isolated from Phoma herbarum, have had their structures established by analysis of spectroscopic evidence. Comprehensive spectroscopic analysis, including 1D and 2D NMR and HRESIMS data, are used. Single-crystal X-ray diffraction crystallography has been used to confirm the structures of some terezine derivatives.

Techniques for Investigating Biosynthetic Pathways of this compound

Investigating the biosynthetic pathways of natural products like this compound involves a combination of genetic and analytical techniques. This compound is described as an amino acid-derived metabolite and its synthesis involves complex biosynthetic pathways primarily mediated by polyketide synthases and non-ribosomal peptide synthetases.

Techniques such as genetic engineering, including the creation of gene knock-out and overexpression mutants, are valuable for identifying genes involved in the biosynthetic pathway. Comparative metabolomics, often coupled with HPLC-UV-MS analysis, is used to examine the metabolic profiles of these mutants and identify pathway intermediates or shunt metabolites.

For example, deletion of the cytochrome P450 gene hasH in an Aspergillus fumigatus mutant abolished the production of hexadehydroastechrome (HAS) and instead yielded large quantities of this compound as a single shunt metabolite, providing important clues for the HAS biosynthetic pathway and the role of this P450 enzyme. This suggests a model in which HAS biosynthesis continues via tethered intermediates, and the deletion of hasH appears to stall further processing of the tethered dipeptide, which then undergoes spontaneous cyclization to form the diketopiperazine, this compound.

Microbial co-cultivation is another strategy that can induce the production of previously unexpressed biosynthetic pathways and hence, to elicit the production of hitherto unexpressed chemical diversity. Co-cultivation of Aspergillus fumigatus MR2012 and Streptomyces leeuwenhoekii strain C58 has been shown to induce the production of this compound, which was not traced before in the fungus.

Fungal artificial chromosomes (FACs) have also been successfully used as fungal expression vectors to produce the known metabolite this compound from its biosynthetic gene cluster through a fungal expression host, demonstrating that FACs are able to act as fungal expression vectors.

In Vitro and Ex Vivo Models for Assessing this compound's Pre-clinical Biological Activities

Pre-clinical biological activities of compounds like this compound are assessed using various in vitro and ex vivo models. These models are essential for evaluating potential therapeutic effects and understanding mechanisms of action before in vivo studies.

In vitro models commonly include cell-based assays using various cell lines. These are widely used for high-throughput screening and assessing activities such as antimicrobial effects and cytotoxicity. For instance, this compound demonstrated activity against Sordaria fimicola, causing a 50% reduction in the radial growth rate at 200 μ g/disk . Analogues of terezine have showed cytotoxicities against the HL-60, HCT-116, K562, MGC-803, and A549 cell lines with IC50 values in the range 0.05 to 8.5 μM. Terezine E and 14-hydroxythis compound, related metabolites, were tested for antibacterial and antifungal activities against S. aureus and P. notatum. Terezine E showed higher antibacterial and antifungal activities than 14-hydroxythis compound. Cytostatic effects were exhibited by both natural products, with 14-hydroxythis compound showing higher antiproliferative activity and terezine E exerting higher cytotoxicity.

Biological and Mechanistic Insights of Terezine D

Terezine D's Role in Fungal Secondary Metabolism: The Hexadehydroastechrome (HAS) Pathway

This compound is recognized as a precursor in the biosynthetic pathway of hexadehydroastechrome (HAS), a tryptophan-derived iron(III)-complex found in fungi such as Aspergillus fumigatus. frontiersin.orgnih.govnih.gov HAS is a non-ribosomal peptide that plays a key role in iron homeostasis in A. fumigatus and has been shown to impact the expression of other secondary metabolites. frontiersin.orgresearchgate.net Studies involving deletion of the cytochrome P450 (OE::hasAΔhasH) in A. fumigatus have shown abolished HAS production and instead yielded significant quantities of this compound, a prenylated Trp-Ala diketopiperazine shunt metabolite. nih.gov This suggests that this compound is an intermediate product in the HAS pathway, accumulating when downstream enzymatic steps are blocked.

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound, as a precursor to HAS, is subject to intricate regulatory mechanisms within the fungal cell. These mechanisms involve both environmental factors and genetic regulation.

Influence of Environmental Factors on this compound Production (e.g., Iron Homeostasis)

Iron availability significantly influences secondary metabolism in Aspergillus fumigatus, including the production of this compound. frontiersin.orgresearchgate.net Iron-dependent transcription factors, such as SreA and HapX, are central to the regulation of iron homeostasis and also impact secondary metabolite production. frontiersin.orgnih.govresearchgate.net Overproduction of HAS, which utilizes iron, can lead to iron starvation conditions within the fungus, subsequently affecting the regulation of iron acquisition and consumption pathways, likely mediated by SreA and HapX. frontiersin.orgresearchgate.net Iron availability is considered an environmental trigger for secondary metabolism. researchgate.net

Genetic and Transcriptional Regulation of this compound Biosynthesis (e.g., SreA, HapX, NsdD, BrlA, WetA)

Genetic and transcriptional regulation plays a crucial role in controlling this compound biosynthesis. The transcription factors SreA and HapX, involved in iron homeostasis, have opposing roles in regulating secondary metabolism. frontiersin.orgnih.govresearchgate.net Specifically, production of this compound (as a HAS precursor) is repressed by SreA. frontiersin.orgresearchgate.net Deletion of the sreA gene has been shown to significantly increase this compound production in A. fumigatus under varying iron concentrations, indicating SreA's negative regulatory effect on HAS production under these conditions. frontiersin.orgresearchgate.net

Other global transcriptional regulators also influence secondary metabolism in filamentous fungi, including those potentially affecting this compound biosynthesis. The BrlA > AbaA > WetA transcriptional cascade, known for regulating asexual development in Aspergillus species, has been investigated for its involvement in secondary metabolite regulation. asm.orgbiorxiv.org While the HAS biosynthetic gene cluster may not be directly transcriptionally regulated by BrlA or AbaA, a decrease in this compound production has been observed in ΔbrlA and ΔabaA mutants. asm.orgbiorxiv.org Conversely, this compound production was found to be increased in a ΔwetA mutant. asm.orgbiorxiv.org This suggests that while not directly controlled at the transcriptional level by all members of this cascade, other cellular processes influenced by the BrlA pathway, potentially related to iron homeostasis which is linked to HAS biosynthesis, may indirectly affect this compound levels. asm.org The transcription factor NsdD has also been predicted and found to regulate the hexadehydroastechrome biosynthetic gene cluster. asm.org

Modulation of Cellular Processes by this compound and its Derivatives

This compound and its derivatives have been explored for their potential to modulate various cellular processes.

Investigations into Molecular Target Interactions (e.g., Histone Deacetylase, Matrix Metalloproteinase 9)

Studies have investigated the potential of this compound and its derivatives, such as 14-hydroxythis compound, to interact with molecular targets like histone deacetylase (HDAC) and matrix metalloproteinase 9 (MMP-9). researchgate.netbue.edu.egscielo.br Molecular docking studies have been employed to evaluate the binding affinity of these compounds to the active sites of HDAC (PDB ID: 4CBT) and MMP-9 (PDB ID: 4H3X). researchgate.netbue.edu.egscielo.br For instance, 14-hydroxythis compound showed docking scores of -8.9 kcal/mol for histone deacetylase (4CBT) and -8.7 kcal/mol for matrix metalloproteinase 9 (4H3X) in one study. researchgate.net Terezine E, a related compound, showed a higher binding affinity with HDAC (4CBT) with a docking score of -9.0 kcal/mol. researchgate.netbue.edu.egscielo.br These findings suggest potential interactions with these enzymes, although further experimental validation is required to confirm the biological significance of these interactions.

Compound Target Docking Score (kcal/mol)
14-Hydroxythis compound Histone Deacetylase (4CBT) -8.9
14-Hydroxythis compound Matrix Metalloproteinase 9 (4H3X) -8.7
Terezine E Histone Deacetylase (4CBT) -9.0
Terezine E Matrix Metalloproteinase 9 (4H3X) -7.7
Co-crystalized ligand Histone Deacetylase (4CBT) -10.8
Co-crystalized ligand Matrix Metalloproteinase 9 (4H3X) -8.7

researchgate.net

Exploration of Intracellular Signaling Cascades Influenced by this compound

While the provided search results primarily focus on the biosynthesis and molecular target interactions of this compound, direct information specifically detailing the exploration of intracellular signaling cascades influenced by this compound is limited. However, given its role as a precursor to HAS, which is involved in iron homeostasis and impacts the expression of other secondary metabolites, it is plausible that this compound or its downstream products could indirectly influence signaling pathways related to these processes. The broader impact of secondary metabolites on cellular processes, including potential interactions with signaling cascades, is an active area of research in fungal biology.

Synthetic and Biosynthetic Approaches to Terezine D and Its Analogues

Total Synthesis Strategies for Terezine D

Total synthesis provides a route to access this compound and its structural variants, enabling detailed studies of their properties and facilitating the creation of novel analogues. While specific detailed total synthesis strategies solely focused on this compound were not extensively detailed in the search results, the synthesis of structurally related natural products containing similar indole (B1671886) or diketopiperazine scaffolds provides relevant context. For instance, total synthesis approaches have been developed for other complex natural products containing C7-substituted tryptophan units, a key feature also found in this compound. researchgate.netresearchgate.net The total synthesis of other diketopiperazine alkaloids and prenylated indole natural products highlights the types of chemical transformations and strategies that would likely be employed in a total synthesis of this compound. acs.orgresearchgate.netcapes.gov.br These strategies often involve the construction of the diketopiperazine ring and the regioselective prenylation of the indole core.

Development of Novel Synthetic Methodologies for this compound Intermediates and Scaffolds (e.g., C-7 Functionalization of Indoles)

Developing efficient synthetic methodologies for key intermediates and scaffolds is crucial for the synthesis of this compound. A significant challenge in synthesizing this compound and similar indole-containing natural products is the regioselective functionalization of the indole core, particularly at the C-7 position. researchgate.netresearchgate.netresearchgate.net Traditional methods for C-7 modification of indoles, such as directed metalation or iridium catalysis, have limitations. thieme-connect.comthieme-connect.com

Recent advancements in transition-metal-catalyzed C-H functionalization have provided novel approaches for the regioselective C-7 functionalization of indoles. For example, rhodium-catalyzed regioselective C-H functionalization of N-pivaloylindoles has been reported, offering a complementary method to existing techniques. researchgate.netthieme-connect.comthieme-connect.com This method utilizes a rhodium catalyst and an N-pivaloyl directing group to achieve high regioselectivity and yields for the functionalization at the C-7 position. researchgate.net Studies have demonstrated the compatibility of this chemistry with various substituted indole derivatives and coupling partners, such as α,β-unsaturated carbonyl compounds, styrenes, and vinyl sulfones. thieme-connect.comthieme-connect.com While this specific study reported the use of a tryptophan–alanine dipeptide as a substrate to provide an advanced intermediate for this compound, the final natural product was not synthesized in that particular work. thieme-connect.comthieme-connect.com

Another approach involves the enantioselective C-H functionalization catalyzed by chiral rhodium complexes, which has been applied to the synthesis of C7-indolo-biaryl atropisomers. nih.gov This highlights the ongoing development of sophisticated catalytic methods to achieve challenging regioselective and stereoselective transformations relevant to the synthesis of this compound analogues.

Chemoenzymatic Synthesis and Biosynthetic Pathway Engineering for Enhanced this compound Production

Chemoenzymatic synthesis and biosynthetic pathway engineering offer alternative and potentially more efficient routes to this compound, particularly for large-scale production or the generation of complex analogues that are challenging to synthesize purely chemically.

This compound is known to be a metabolite produced by certain fungi, and its biosynthesis is linked to pathways for other natural products like hexadehydroastechrome (HAS). researchgate.netnih.govnih.gov In Aspergillus fumigatus, this compound is described as the first stable intermediate in the HAS biosynthetic pathway. nih.gov The production of this compound in A. fumigatus has been shown to be influenced by iron concentrations and regulatory genes like sreA. nih.gov

Biosynthetic pathway engineering involves manipulating the genes and enzymes responsible for the natural synthesis of a compound to enhance its production or to produce modified versions. Studies have utilized fungal artificial chromosomes (FACs) to capture and express fungal secondary metabolite gene clusters in heterologous hosts like Aspergillus nidulans. bohrium.comintactgenomics.com This technology has been instrumental in identifying and characterizing biosynthetic pathways, including the astechrome biosynthetic machinery, which is related to this compound production. thieme-connect.comintactgenomics.com Identification of this compound in extracts of A. nidulans transformants containing specific FACs has helped confirm its role as a predicted product of certain gene clusters. intactgenomics.com

Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations. While specific examples of chemoenzymatic total synthesis of this compound were not explicitly found, chemoenzymatic methods have been successfully applied to the synthesis of other natural products, demonstrating the potential of this hybrid approach. nih.govrsc.orgchemrxiv.org These methods often leverage the high selectivity and efficiency of enzymes for specific steps, such as stereoselective reductions or prenylation reactions, which can be challenging to achieve solely through chemical means. Bioinspired indole prenylation reactions using dimethylallyl diphosphate (B83284) (DMAPP) or its equivalents in aqueous acidic media have been developed and applied to the synthesis of various prenylated indole natural products, including this compound. acs.orgresearchgate.net This approach mimics the enzymatic prenylation that occurs in nature.

Perturbations in small molecule synthesis and co-cultivation of fungi have also been used to uncover and induce the production of secondary metabolites, including this compound. nih.govfrontiersin.org For example, co-cultivation of A. fumigatus with Streptomyces leeuwenhoekii induced the production of this compound, which was not traced before in the axenic culture of the fungus. frontiersin.org

Strategies for Semisynthetic Modification of this compound

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to create new analogues. This approach can be particularly useful for generating a library of derivatives with altered properties or enhanced biological activity. While detailed strategies specifically for the semisynthetic modification of this compound were not extensively described, the concept of semisynthesis is well-established in natural product chemistry for generating diverse compounds from complex natural scaffolds. thieme-connect.com The isolation of derivatives like 14-hydroxythis compound suggests that natural modifications occur, and similar modifications could potentially be achieved through semisynthetic routes. capes.gov.brresearchgate.net Research into the semisynthetic modification of other natural products, such as pleuromutilin (B8085454) derivatives leading to antibiotics like retapamulin, illustrates the potential of this approach in drug discovery. thieme-connect.com Further medicinal testing and semisynthetic modifications to libraries of related compounds could provide drug candidates. researchgate.net

Computational and in Silico Studies of Terezine D

Molecular Modeling and Docking Simulations for Terezine D-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, might bind to a target protein or enzyme. researchgate.netmdpi.com These simulations aim to determine the preferred orientation and binding affinity of the ligand (this compound) within the active site of the receptor, often expressed as a binding energy or docking score. researchgate.net

Studies involving molecular docking of related compounds, such as 14-hydroxythis compound and terezine E, have been conducted to evaluate their affinity for target enzymes like histone deacetylase (PDB ID: 4CBT) and matrix metalloproteinase 9 (PDB ID: 4H3X). scielo.brnih.govbjournal.org While these studies primarily focused on terezine E due to its higher observed cytotoxicity, they provide a framework for how similar analyses would be applied to this compound. Molecular docking results can support experimental findings, such as cytotoxicity, by demonstrating favorable binding interactions with relevant biological targets. scielo.brnih.govbjournal.orgresearchgate.net For instance, docking studies showed that terezine E had a high binding affinity with histone deacetylase, with an energy score of -9 kcal/mol, supporting its observed cytotoxicity. scielo.brnih.govbjournal.orgresearchgate.net The validity of the docking protocols is often assessed by calculating the root-mean-square deviation (RMSD) between the crystal ligand and the docked ligand. scielo.br

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analyses on this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analyses are computational methods used to find relationships between the chemical structure of compounds and their biological activity. ljmu.ac.uk QSAR models develop mathematical equations that correlate structural and physicochemical properties (descriptors) with a measured biological response. ljmu.ac.uk These models can be used to predict the activity of new or untested compounds, including analogues of this compound. ljmu.ac.ukresearchgate.net

While specific detailed QSAR analyses focused solely on this compound analogues were not extensively detailed in the search results, the principles of QSAR are widely applicable to series of related compounds to understand how structural modifications influence activity. ljmu.ac.ukresearchgate.netnih.gov QSAR studies often involve calculating numerous molecular descriptors and using statistical methods, such as multivariable linear regression (MLR), to build predictive models. ljmu.ac.ukresearchgate.net The goal is to identify key structural features that contribute to the observed biological activity, which can guide the design of new compounds with improved properties. ljmu.ac.ukresearchgate.netnih.gov The development of sophisticated modeling methods and the availability of diverse datasets and descriptors have made QSAR a significant tool in drug design and natural product research. ljmu.ac.uk

Bioinformatic Analysis of Biosynthetic Gene Clusters Associated with this compound

Bioinformatic analysis of biosynthetic gene clusters (BGCs) is crucial for understanding how natural products like this compound are produced by organisms. BGCs are genomic regions that contain genes encoding the enzymes and regulatory proteins required for the biosynthesis of secondary metabolites. mdpi.comdergipark.org.tr Identifying and analyzing these clusters can reveal the enzymatic machinery involved in the synthesis of a compound and provide clues about its potential structural variations and related metabolites. dergipark.org.trfrontiersin.org

This compound has been linked to a biosynthetic gene cluster, particularly in the context of its production as a stable precursor to hexadehydroastechrome. nih.gov Studies have utilized fungal artificial chromosomes (FACs) and bioinformatic analysis to produce this compound from its BGC in a fungal expression host, demonstrating the ability of FACs to act as fungal expression vectors. nih.gov Bioinformatic tools are essential for genome mining, which involves predicting uncharacterized natural product BGCs within sequence data and analyzing the enzymes they encode. dergipark.org.trthieme-connect.com This approach has revealed that many BGCs in fungi may not be expressed under standard laboratory conditions, highlighting the value of genome mining and bioinformatic analysis in discovering novel secondary metabolites. thieme-connect.com Furthermore, bioinformatic analysis can help in understanding the regulation of BGCs. For example, studies have shown that the production of this compound can be influenced by transcriptional regulators like NsdD, which negatively regulates its synthesis in Aspergillus fumigatus. nih.gov This indicates the complex genetic control over the production of such compounds.

Predictive Modeling of this compound's Biological Activity Profiles

Predictive modeling of biological activity profiles involves using computational models to forecast the potential biological effects of a compound based on its structure and other relevant data. This can include predicting various activities such as antimicrobial, cytotoxic, or enzyme inhibitory effects. ontosight.ai

Given that this compound is a compound of interest in chemical biology and drug discovery, predictive modeling can play a role in identifying its potential applications. ontosight.ai While specific detailed predictive modeling studies focused solely on this compound's entire biological activity profile were not extensively found, the general approach involves using computational tools and machine learning algorithms trained on existing biological data to make predictions for new compounds. nih.govthieme-connect.com For instance, molecular docking, as discussed earlier, is a form of predictive modeling that estimates binding affinity to specific targets, which can then be correlated with potential biological activity. researchgate.net The identification of this compound as a compound of interest might stem from initial screens or computational predictions of its potential biological activity based on its chemical structure and similarity to known bioactive compounds. ontosight.ai Predictive modeling, often integrated with cheminformatics and QSAR, helps prioritize compounds for experimental testing and can suggest potential therapeutic areas. nih.gov The increasing availability of biological data and advancements in machine learning are enhancing the accuracy and scope of these predictive models. nih.govthieme-connect.com

Broader Implications and Future Research Directions in Terezine D Chemistry and Biology

Theoretical Frameworks for Understanding Terezine D's Ecological Role in Fungal Systems

Secondary metabolites produced by fungi play crucial roles in their interactions with the environment and other organisms. These roles can include mediating symbiotic relationships, enhancing stress tolerance, promoting growth, and acting as agents in competitive interactions. wou.eduekb.egresearchgate.net The production of such metabolites can be influenced by environmental signals and interactions with other microbes, such as through co-culture, which can activate silent biosynthetic genes. elifesciences.orgresearchgate.netnih.gov

Theoretical frameworks for understanding the ecological role of compounds like this compound in fungal systems often consider the context of their production. For instance, secondary metabolites can help fungi thrive in specific environments, such as the rhizosphere, by increasing the availability of nutrients like iron or inhibiting the growth of competitors. elifesciences.org The diverse functional roles and interactions mediated by fungi through their metabolites underscore their importance in various ecosystems. researchgate.netnih.gov While the specific ecological function of this compound in Sporormiella teretispora or Aspergillus terreus requires further investigation, its classification as a secondary metabolite suggests a potential role in the producing organism's survival or competitiveness within its ecological niche. wou.edu

Applications of this compound as a Chemical Probe in Advanced Biological Research

Chemical probes are small molecules used to perturb biological systems, typically by interacting with specific proteins, to elucidate the function of those targets in healthy and diseased states. nih.govchemicalprobes.org High-quality chemical probes are invaluable tools in chemical biology and drug discovery, aiding in target validation and the exploration of biological pathways. nih.gov

While the provided information does not explicitly detail the use of this compound as a chemical probe, the broader context of natural products and their bioactivity suggests potential applications. Natural products are a rich source of biologically active compounds, and those with specific and potent interactions with biological targets can be developed into chemical probes. wou.edu The investigation of this compound's biological activities, as alluded to in its original isolation as a "bioactive metabolite," could reveal properties that make it suitable for such applications. npatlas.org Future research could explore this compound's interactions with specific proteins or pathways to determine its utility as a tool for dissecting biological processes. The development of a chemical probe requires rigorous characterization to ensure specificity and on-target activity. nih.gov

Emerging Methodologies for Studying this compound and Complex Natural Products

The study of complex natural products like this compound benefits from a range of advanced methodologies in chemistry and biology. Traditional approaches like bioactivity-guided fractionation have been instrumental in natural product discovery, but newer techniques offer enhanced capabilities. nih.gov

Genomics and metabolomics play increasingly important roles. Genomic analysis can identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, providing insights into their potential structures and pathways. nih.gov Metabolomics allows for the comprehensive analysis of the chemical profiles of organisms, revealing the metabolites actually produced under specific conditions. nih.gov Integrated genomics and metabolomics strategies can link metabolites to their BGCs, accelerating discovery and understanding. nih.gov

Co-culture of microorganisms is another effective methodology for inducing the production of secondary metabolites, including those from silent gene clusters, which may not be produced in monoculture. researchgate.netresearchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are essential for the isolation, purification, and structural elucidation of natural products. researchgate.netopenbiotechnologyjournal.com Specifically, LC-MS is widely used for metabolite separation and detection due to its sensitivity and broad coverage. openbiotechnologyjournal.com NMR and MS are key tools for structural determination. openbiotechnologyjournal.com Fungal Artificial Chromosomes (FACs) have also been demonstrated as a tool for producing metabolites like this compound from their BGCs, illustrating their utility as expression vectors in fungi. nih.gov

Challenges and Opportunities in this compound Research: Bridging Chemical Synthesis and Biological Understanding

Research into natural products like this compound faces challenges and presents significant opportunities. One key challenge is the often complex chemical structure of these compounds, which can make their synthesis difficult. Bridging the gap between chemical synthesis and biological understanding is crucial for advancing the field.

Challenges include the difficulty in elucidating the structures of novel metabolites and the need for robust analytical techniques. nih.gov Obtaining sufficient quantities of rare or low-abundance natural products from their native sources for comprehensive biological evaluation can also be a limitation. Chemical synthesis offers a route to access larger quantities of the compound and to create analogs for structure-activity relationship studies, which are vital for understanding how the chemical structure relates to biological function.

Opportunities lie in leveraging advanced 'omics' technologies to uncover new metabolites and their biosynthetic pathways. nih.gov The activation of silent biosynthetic gene clusters through methods like co-culture presents an opportunity to discover novel compounds with potentially valuable biological activities. researchgate.net Furthermore, the development of new synthetic methodologies can make complex natural products more accessible for biological testing and potentially for development into therapeutic agents or chemical probes. rsc.org Collaborative efforts across chemistry, biology, and bioinformatics are essential to overcome the challenges and fully capitalize on the opportunities in natural product research, including that focused on compounds like this compound. nih.gov

Q & A

Q. What experimental methodologies are recommended for assessing the cytotoxicity of Terezine D in cancer cell lines?

Q. How can researchers validate the antimicrobial activity of this compound against fungal and bacterial pathogens?

Use the broth microdilution method to determine minimum inhibitory concentrations (MICs). Prepare serial dilutions of this compound in 96-well plates inoculated with standardized microbial suspensions (e.g., S. aureus, P. notatum). MIC is defined as the lowest concentration inhibiting visible growth after 24–48 hours. Include positive controls (e.g., ciprofloxacin for bacteria, nystatin for fungi) and validate results with triplicate experiments .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural properties?

Employ nuclear magnetic resonance (NMR; 1D and 2D), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, 1H and 13C NMR identify functional groups and stereochemistry, while HRESIMS confirms molecular mass. Compare spectral data with related compounds (e.g., Terezine E) to infer structural differences .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action against therapeutic targets like histone deacetylase (HDAC)?

Use software such as AutoDock Vina to model interactions between this compound and HDAC (PDB ID: 4CBT). Define a grid box centered on the co-crystallized ligand (dimensions: ~14.5 × 9.8 × 9.4 Å) to map binding affinity. Analyze interactions (e.g., π-π stacking with PHE:871, van der Waals forces) and compare binding energies (kcal/mol) to known inhibitors like panobinostat. Validate docking accuracy by redocking co-crystallized ligands and ensuring RMSD < 2 Å .

Q. What strategies resolve contradictions in cytotoxicity data between this compound and its analogs (e.g., 14-hydroxythis compound)?

Structural modifications (e.g., hydroxylation) may alter bioavailability or target binding. Conduct comparative studies:

  • Dose-response assays to confirm IC50 reproducibility.
  • Molecular dynamics simulations to assess stability of ligand-target complexes.
  • Metabolic stability tests (e.g., liver microsome assays) to evaluate compound degradation. For example, Terezine E’s higher cytotoxicity vs. 14-hydroxythis compound correlates with stronger HDAC binding (-9 kcal/mol vs. -7 kcal/mol) .

Q. How can researchers optimize protocols for synthesizing this compound in heterologous fungal systems?

Utilize fungal artificial chromosome (FAC) vectors with autonomous replicating elements (e.g., AMA1) for efficient transformation in Aspergillus nidulans. Validate biosynthesis via LC-HRMS/MS to detect intermediates (e.g., astechrome pathway). Optimize culture conditions (e.g., pH, temperature) and monitor yield using HPLC .

Q. What statistical approaches are recommended for analyzing variability in this compound’s bioactivity data?

Apply Student’s t-test or ANOVA to compare triplicate experiments, ensuring p < 0.05 for significance. Use tools like GraphPad Prism to calculate standard error (SEM) and generate dose-response curves. For non-linear data (e.g., MIC outliers), apply log-transformation or non-parametric tests like Mann-Whitney U .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound’s bioactivity results?

  • Standardize cell lines : Use authenticated cultures (e.g., ATCC) with consistent passage numbers.
  • Control solvent effects : Limit DMSO concentration to <0.1% in assays.
  • Blind experiments : Assign compound concentrations randomly to minimize bias .

Q. What criteria define the reliability of this compound’s research data?

Data must be:

  • Representative : Collected from validated biological models (e.g., cancer cell lines).
  • Current : Use recent microbial strains with documented antibiotic resistance profiles.
  • Valid : Align with established protocols (e.g., CLSI guidelines for MIC assays) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.